![molecular formula C15H16N2O3 B2408705 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid CAS No. 1223467-88-6](/img/structure/B2408705.png)
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid
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Overview
Description
“1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid” is a heterocyclic compound with the empirical formula C15H16N2O3 and a molecular weight of 272.30 . It is a solid compound .
Molecular Structure Analysis
The SMILES string for this compound isOC(=O)C1CCN(CC1)c2ccc3cccc(O)c3n2
. This indicates the presence of a carboxylic acid group attached to a piperidine ring, which is further connected to an 8-hydroxyquinoline moiety . Physical And Chemical Properties Analysis
This compound is a solid . Its InChI key isUHVMPHOVDYKWDK-UHFFFAOYSA-N
.
Scientific Research Applications
- These enzymes play crucial roles in epigenetic regulation, and inhibitors like this compound are valuable tools for understanding their functions .
Inhibition of 2-Oxoglutarate-Dependent Oxygenases
Synthetic Methodology and One-Pot Functionalization
Safety and Hazards
Future Directions
While specific future directions for “1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid” are not available, research into quinoline derivatives continues due to their interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have recently dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Mechanism of Action
Target of Action
The primary targets of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for a wide range of human diseases .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It is known to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . This includes nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Biochemical Pathways
The inhibition of 2OG oxygenases affects various biochemical pathways. For instance, it inhibits 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Pharmacokinetics
It’s known that the compound suffers from low cell permeability . This could impact its bioavailability and effectiveness.
Result of Action
The inhibition of the aforementioned targets leads to changes at the molecular and cellular levels. For instance, the inhibition of histone demethylases can affect gene expression, while the inhibition of FTO can impact metabolic processes .
properties
IUPAC Name |
1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-12-3-1-2-10-4-5-13(16-14(10)12)17-8-6-11(7-9-17)15(19)20/h1-5,11,18H,6-9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVMPHOVDYKWDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid |
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